4-Aminobutanal

Catalog No.
S571591
CAS No.
4390-05-0
M.F
C4H9NO
M. Wt
87.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminobutanal

CAS Number

4390-05-0

Product Name

4-Aminobutanal

IUPAC Name

4-aminobutanal

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

InChI

InChI=1S/C4H9NO/c5-3-1-2-4-6/h4H,1-3,5H2

InChI Key

DZQLQEYLEYWJIB-UHFFFAOYSA-N

Synonyms

4-aminobutyraldehyde, gamma-aminobutyraldehyde

Canonical SMILES

C(CC=O)CN

4-Aminobutanal, also known as γ-aminobutyraldehyde or 4-aminobutyraldehyde, is an organic compound classified as an alpha-hydrogen aldehyde. Its chemical formula is C4H9NOC_4H_9NO, and it has a molecular weight of approximately 87.12 g/mol. This compound plays a crucial role in the metabolism of polyamines and serves as a precursor to γ-aminobutyric acid (GABA), a neurotransmitter that is vital for various physiological processes in the human body .

Chemical Biology and Organic Synthesis:

  • Building block for complex molecules: 4-Aminobutanal can serve as a valuable building block for the synthesis of more complex molecules with diverse biological properties. Its reactive groups allow for efficient coupling reactions with other building blocks to create novel compounds for various applications [].
  • Modification of biomolecules: The unique properties of 4-aminobutanal can be utilized to modify biomolecules like proteins and peptides. This can be achieved through the formation of covalent bonds between the amine group of 4-aminobutanal and specific functional groups on the biomolecule, enabling the study of protein function and the development of new therapeutic agents [].

Neuroscience and Neurodegenerative Diseases:

  • Probe for studying GABAergic system: 4-Aminobutanal is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA), which plays a crucial role in the nervous system. Due to this similarity, 4-aminobutanal can serve as a probe for studying the GABAergic system, aiding in the understanding of neuronal communication and the development of new drugs for neurological disorders [].
  • Potential therapeutic target in neurodegenerative diseases: Some studies suggest that 4-aminobutanal levels might be altered in certain neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Investigating the role of 4-aminobutanal in these diseases could lead to the identification of novel therapeutic targets and the development of new treatment strategies [].
, including:

  • Oxidation: It can be oxidized to form 4-aminobutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: This compound can be reduced to 4-aminobutanol through reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, leading to various derivatives .

Common Reagents and Conditions

Reaction TypeReactionMajor Products
Oxidation4-Aminobutanal + Oxidizing Agent4-Aminobutanoic Acid
Reduction4-Aminobutanal + Reducing Agent4-Aminobutanol
Substitution4-Aminobutanal + NucleophileVarious Substituted Derivatives

In biological systems, 4-aminobutanal is primarily involved in the polyamine metabolic pathway. It is produced from putrescine through the action of diamine oxidase and polyamine oxidase. This compound can be converted into GABA, which has significant implications for neurotransmission and various cellular processes, including transcription and protein synthesis .

Molecular Mechanism

At the molecular level, 4-aminobutanal interacts with enzymes and proteins, influencing cell signaling pathways and gene expression. Its effects on cellular metabolism have been observed in various laboratory settings, where it impacts protein hydrolysis and amino acid availability .

Synthetic Routes

  • Reduction of 4-Nitrobutanal: This method involves hydrogenation using a palladium catalyst.
  • Oxidation of 4-Aminobutanol: Mild oxidizing agents can be used for this process.
  • Catalytic Hydrogenation: In industrial settings, 4-aminobutanal is synthesized through catalytic hydrogenation of 4-nitrobutanal under controlled conditions to ensure high yield and purity .

4-Aminobutanal has several applications:

  • Pharmaceuticals: As a precursor to GABA, it plays a role in developing drugs that target neurological disorders.
  • Biochemical Research: It serves as an important intermediate in studying polyamine metabolism and neurotransmission mechanisms.
  • Agriculture: Its derivatives are explored for potential use as growth regulators or biostimulants .

Studies have shown that 4-aminobutanal interacts with various enzymes involved in its metabolic pathway. For instance, it acts as a substrate for aldehyde dehydrogenases, converting it into GABA. Additionally, its interaction with other biomolecules affects cellular signaling and metabolic processes .

Several compounds share structural or functional similarities with 4-aminobutanal:

Compound NameStructural FormulaKey Characteristics
γ-Hydroxybutyric AcidC4H8O3C_4H_{8}O_3A prodrug related to γ-aminobutyric acid; involved in neurotransmission.
PutrescineC4H12N2C_4H_{12}N_2A diamine that serves as a precursor to polyamines; involved in cell growth.
SpermidineC7H18N3C_7H_{18}N_3A polyamine derived from putrescine; important for cellular functions.
SpermineC7H18N4C_{7}H_{18}N_{4}A higher-order polyamine; plays roles in cellular growth and function.

Uniqueness of 4-Aminobutanal

What sets 4-aminobutanal apart from these similar compounds is its direct role as a precursor to GABA, linking it closely to neurotransmitter activity. Its ability to undergo various chemical transformations further enhances its significance in biochemical pathways compared to other polyamines that primarily serve structural roles within cells .

IUPAC Nomenclature and Systematic Naming

The IUPAC name 4-aminobutanal derives from its four-carbon chain (butanal) with an amino group (-NH₂) at the terminal carbon. Alternative designations include γ-aminobutyraldehyde (reflecting the gamma-position of the amino group relative to the aldehyde) and 4-aminobutyraldehyde. Systematic numbering ensures unambiguous identification, avoiding confusion with positional isomers like 2- or 3-aminobutanal.

Molecular Formula and Structural Isomerism

The molecular formula C₄H₉NO (MW: 87.12 g/mol) permits three structural isomers (Table 1):

IsomerIUPAC NameFunctional Group Positions
4-Aminobutanal4-aminobutanalAldehyde (C1), amine (C4)
3-Aminobutanal3-aminobutanalAldehyde (C1), amine (C3)
2-Aminobutanal2-aminobutanalAldehyde (C1), amine (C2)

Key distinction: 4-Aminobutanal’s terminal amino group minimizes steric hindrance, enhancing conformational flexibility compared to isomers.

Stereochemical Considerations and Conformational Analysis

4-Aminobutanal lacks chiral centers but exhibits conformational isomerism due to rotation about C2-C3 and C3-C4 bonds. Computational studies (MP2/6-311++G(d,p)) reveal two dominant conformers (Figure 1):

  • Extended conformation: Aldehyde and amino groups anti-periplanar, stabilized by intramolecular NH···O hydrogen bonding.
  • Folded conformation: Aldehyde group proximal to the amino group, favored in polar solvents due to solvation effects.
Extended Conformation:  O=C-H₂C-CH₂-CH₂-NH₂  Folded Conformation:  O=C-H₂C-CH₂-CH₂-NH₂ (intramolecular H-bond)  

Energy difference: 2.1 kJ/mol (extended more stable in gas phase).

Comparative Analysis with γ-Aminobutyraldehyde Isomers

γ-Aminobutyraldehyde is synonymous with 4-aminobutanal. Contrasts with isomers include:

  • Reactivity: 4-Aminobutanal’s terminal amine facilitates Schiff base formation, whereas 2-aminobutanal undergoes rapid cyclization to pyrrolidine derivatives.
  • Biological role: Only 4-aminobutanal serves as a GABA precursor via ALDH9A1-catalyzed oxidation.

Laboratory-Scale Synthesis Approaches

Reductive Amination of 4-Nitrobutanal

The reductive amination of 4-nitrobutanal represents one of the most widely utilized synthetic pathways for 4-aminobutanal preparation in laboratory settings . This approach involves the catalytic reduction of the nitro group in 4-nitrobutanal using hydrogen gas in the presence of palladium catalysts . The reaction proceeds through a two-step mechanism where the nitro group is first reduced to form an intermediate hydroxylamine species, followed by further reduction to yield the desired amino aldehyde [8].

Research has demonstrated that palladium on carbon catalysts provide excellent selectivity for this transformation . The reaction conditions typically involve moderate temperatures ranging from 25 to 60 degrees Celsius and hydrogen pressures between 1 to 5 atmospheres [8]. Studies have shown that the choice of solvent significantly impacts both reaction rate and product yield, with alcoholic solvents such as methanol and ethanol providing superior results compared to aprotic solvents [13].

Catalyst SystemTemperature (°C)Pressure (atm)Reaction Time (h)Yield (%)
5% Palladium/Carbon503485-92
10% Palladium/Carbon452.53.578-86
Palladium/Alumina554572-80

The mechanism involves initial coordination of the nitro group to the palladium surface, followed by sequential hydrogen addition steps [9]. Kinetic studies have revealed that the reaction follows pseudo-first-order kinetics with respect to 4-nitrobutanal concentration when hydrogen is present in excess [10]. The activation energy for this transformation has been calculated to be approximately 45 kilojoules per mole, indicating a relatively facile process under appropriate conditions [9].

Oxidation of 4-Aminobutanol Precursors

The oxidation of 4-aminobutanol represents an alternative synthetic route that has gained significant attention due to its straightforward implementation and high atom economy . This method typically employs mild oxidizing agents to selectively convert the primary alcohol functionality to the corresponding aldehyde while preserving the amino group .

Common oxidizing agents include potassium permanganate, chromium trioxide, and Dess-Martin periodinane . The choice of oxidizing agent critically influences both reaction selectivity and product purity. Potassium permanganate in acidic conditions provides yields ranging from 70 to 85 percent, while chromium trioxide under controlled conditions can achieve yields exceeding 90 percent .

The reaction mechanism proceeds through initial formation of a chromate ester intermediate when using chromium-based oxidants [27]. This intermediate subsequently undergoes elimination to form the aldehyde product while regenerating the oxidizing species [27]. Temperature control is crucial, as elevated temperatures can lead to over-oxidation to the corresponding carboxylic acid [32].

Oxidizing AgentSolventTemperature (°C)Time (h)Yield (%)Selectivity (%)
Potassium PermanganateWater/Acetone2567582
Chromium TrioxideDichloromethane029295
Dess-Martin PeriodinaneDichloromethane251.58897

Research conducted using horse liver alcohol dehydrogenase has demonstrated the feasibility of enzymatic oxidation approaches [32]. Under optimized conditions with nicotinamide adenine dinucleotide as cofactor, this biocatalytic system achieved 95 percent conversion within 24 hours [32]. The enzymatic approach offers superior selectivity and operates under mild, environmentally friendly conditions [32].

Catalytic Hydrogenation Strategies

Catalytic hydrogenation represents a versatile approach for 4-aminobutanal synthesis, particularly when starting from various nitrogen-containing precursors [12]. This methodology encompasses several distinct reaction pathways, including the reduction of nitrile intermediates and the hydrogenation of imine derivatives [4].

The reduction of 4-cyanobutanal using Schwartz's reagent (zirconocene hydrochloride) has been demonstrated to provide excellent yields with minimal stereochemical erosion [41]. This reagent selectively reduces the nitrile functionality while leaving the aldehyde group intact, a selectivity that is difficult to achieve with conventional reducing agents [41]. The reaction proceeds at ambient temperature in tetrahydrofuran solvent and typically requires 4 to 6 hours for completion [41].

Alternative hydrogenation strategies involve the use of supported metal catalysts for the reduction of substituted pyridine derivatives [13]. These transformations require careful control of reaction conditions to achieve selective reduction of the aromatic ring while preserving other functional groups [13]. Palladium catalysts supported on carbon have shown particular promise, with loadings as low as 5 percent by weight providing sufficient activity [13].

CatalystSubstrateConditionsYield (%)Selectivity (%)
Schwartz's Reagent4-Cyanobutanal25°C, THF, 5h94>99
Pd/C (5%)Pyridine derivative70°C, H₂, 15h8792
Raney NickelNitrile precursor100°C, H₂, 8h7885

The mechanism of nitrile reduction involves initial coordination of the substrate to the metal surface, followed by stepwise addition of hydrogen atoms [12]. Density functional theory calculations have provided insights into the energetics of these transformations, revealing that the rate-determining step involves the formation of an imine intermediate [10].

Industrial Production Protocols

Palladium-Catalyzed Hydrogenation Optimization

Industrial-scale production of 4-aminobutanal relies heavily on optimized palladium-catalyzed hydrogenation processes that maximize throughput while maintaining product quality [13]. These processes require sophisticated catalyst design and precise control of reaction parameters to achieve economically viable production rates [14].

Advanced palladium catalysts incorporating heterocyclic ligands have demonstrated superior performance in large-scale applications [14]. These catalysts exhibit enhanced stability under industrial operating conditions and provide improved selectivity for the desired transformation [14]. The use of bidentate phosphine ligands has been shown to increase catalyst turnover numbers by factors of 3 to 5 compared to simple palladium on carbon systems [14].

Process optimization studies have identified key parameters that significantly impact production efficiency [33]. Reactor design considerations include heat transfer capabilities, mass transfer limitations, and catalyst recovery systems [25]. Continuous monitoring of catalyst activity through online analytical methods enables real-time process adjustments to maintain optimal performance [33].

ParameterOptimal RangeImpact on YieldImpact on Selectivity
Temperature80-120°CHighModerate
Hydrogen Pressure10-25 barModerateHigh
Catalyst Loading0.1-0.5 mol%HighLow
Residence Time2-6 hoursHighModerate

Economic analysis of industrial processes reveals that catalyst cost represents approximately 15 to 20 percent of total production expenses [25]. Recovery and recycling of palladium catalysts through specialized separation techniques significantly improves process economics [25]. Magnetic separation using paramagnetic catalyst supports has emerged as a promising approach for catalyst recovery [12].

Continuous Flow Reactor Implementations

Continuous flow reactor technology has revolutionized industrial 4-aminobutanal production by enabling precise control of reaction conditions and improved safety profiles [15]. These systems offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, reduced reaction times, and improved product consistency [17].

Modern continuous flow reactors incorporate multiple reaction zones with independent temperature and pressure control [38]. This design allows for optimal conditions to be maintained throughout the reaction pathway, maximizing conversion while minimizing side product formation [38]. Advanced process control systems utilize real-time analytical feedback to automatically adjust operating parameters [38].

Vertical dynamic reactor technology has shown particular promise for 4-aminobutanal synthesis processes involving oxidative transformations [17]. These reactors effectively address safety concerns associated with gas evolution while providing excellent mixing and heat transfer characteristics [17]. Compared to batch processes, continuous flow synthesis reduces reaction times from 600 minutes to 20 minutes while increasing yields from 85 to 91 percent [17].

Reactor TypeThroughput (kg/h)Conversion (%)Residence Time (min)Heat Transfer Coefficient
Microreactor0.5-295-985-15High
Tubular Reactor5-2090-9515-45Moderate
Vertical Dynamic10-5092-9620-30Very High

Process intensification through continuous flow technology has enabled significant reductions in equipment footprint and capital investment requirements [15]. Modular reactor designs allow for flexible production capacity scaling to meet varying market demands [15]. Integration of automated analytical systems provides continuous quality monitoring and enables rapid response to process deviations [38].

Green Chemistry Approaches

Solvent-Free Synthesis Techniques

Solvent-free synthesis methodologies for 4-aminobutanal production represent a significant advancement in sustainable chemical manufacturing [19]. These approaches eliminate the need for organic solvents, thereby reducing environmental impact and simplifying product purification processes [20].

Ball milling techniques have emerged as particularly effective for promoting solvent-free transformations [20]. This mechanochemical approach utilizes mechanical energy to drive chemical reactions in the absence of solvents [20]. Research has demonstrated that ball milling can achieve quantitative yields for related amine synthesis reactions within short reaction times of 5 to 15 minutes [20].

Microwave-assisted synthesis provides another avenue for solvent-free 4-aminobutanal preparation [36]. This technology utilizes electromagnetic radiation to provide rapid and uniform heating, enabling reactions to proceed under mild conditions without conventional solvents [36]. Studies have shown that microwave irradiation can reduce reaction times from hours to minutes while maintaining or improving product yields [39].

TechniqueReaction TimeYield (%)Energy EfficiencyScalability
Ball Milling10-30 min85-95HighModerate
Microwave Heating5-15 min80-90Very HighLimited
Thermal (neat)60-180 min75-85ModerateHigh

The mechanism of ball milling promotion involves the generation of highly reactive surfaces through mechanical fracture of reactant particles [20]. This creates fresh reactive sites that enable chemical transformations to proceed at ambient temperatures [20]. Silicon carbide grinding media have been identified as particularly effective for promoting organic transformations [36].

Biocatalytic Production Using Engineered Enzymes

Biocatalytic approaches for 4-aminobutanal synthesis utilize engineered enzymes to achieve highly selective transformations under mild, environmentally friendly conditions [21]. These methods offer excellent atom economy and produce minimal waste streams compared to traditional chemical processes [23].

Aminobutyraldehyde dehydrogenase enzymes have been extensively studied for their role in 4-aminobutanal metabolism and synthesis [37]. The enzyme catalyzes the reaction between 4-aminobutanal, nicotinamide adenine dinucleotide, and water to produce 4-aminobutanoate [37]. Understanding the reverse reaction mechanism has enabled the development of synthetic protocols for 4-aminobutanal production [40].

Engineered variants of aldehyde dehydrogenase family members have demonstrated enhanced activity and stability for synthetic applications [40]. Arabidopsis aldehyde dehydrogenase 10 family members, specifically AtALDH10A8 and AtALDH10A9, have been characterized for their 4-aminobutanal dehydrogenase activity [40]. These enzymes exhibit optimal activity at pH values between 8.5 and 10.5, with maximum catalytic efficiency achieved using nicotinamide adenine dinucleotide as cofactor [40].

EnzymepH OptimumTemperature (°C)Km (mM)Specific Activity (U/mg)
AtALDH10A88.5372.345
AtALDH10A99.5371.838
Wild-type ABALDH8.0253.128

Multifunctional biocatalyst systems have been developed to enable one-pot synthesis of 4-aminobutanal from simple starting materials [22]. These engineered enzyme cascades combine multiple catalytic activities within a single protein framework, reducing the need for intermediate purification steps [22]. Directed evolution techniques have been employed to optimize enzyme performance for synthetic applications [23].

Boiling Point and Phase Transition Behavior

4-Aminobutanal exhibits a boiling point of 159.9°C at 760 mmHg, reflecting its moderate molecular weight and the presence of both polar amino and carbonyl functional groups [1]. This boiling point is characteristic of compounds possessing hydrogen bonding capabilities through the primary amino group, which increases intermolecular attractive forces compared to purely hydrocarbon analogues. The vapor pressure at 25°C is recorded at 2.45 mmHg, indicating moderate volatility under ambient conditions [2].

The compound exists as a liquid at room temperature, with no reported melting point data due to its hygroscopic nature and tendency toward hydration in ambient conditions . The flash point of 50.5°C indicates potential fire hazard concerns in laboratory and industrial handling procedures [2] [1]. The relatively low flash point suggests that 4-aminobutanal requires careful thermal management during storage and processing operations.

Table 1: Thermodynamic and Physical Properties of 4-Aminobutanal

PropertyValueSource/Reference
Molecular Weight87.12 g/molChemNet, PubChem
Boiling Point159.9°C at 760 mmHgChemNet, Chemsrc
Density0.911 g/cm³ChemNet
Refractive Index1.422ChemNet
Flash Point50.5°CChemNet
Vapor Pressure (25°C)2.45 mmHgChemNet
Water Solubility259 g/L (highly soluble)YMDB
AppearanceLiquidVulcanchem
FormulaC₄H₉NOMultiple sources
IUPAC Name4-aminobutanalIUPAC

The density of 4-aminobutanal is 0.911 g/cm³, which is lower than water, indicating that the compound would form the upper layer in biphasic aqueous systems if it were immiscible [2]. However, due to its high water solubility, such phase separation does not occur under normal conditions. The refractive index of 1.422 provides additional confirmation of the compound's identity and purity during analytical procedures [2].

Solubility in Polar vs. Nonpolar Solvents

4-Aminobutanal demonstrates markedly different solubility profiles depending on solvent polarity, reflecting its bifunctional nature containing both hydrophilic amino and carbonyl groups. In polar protic solvents, the compound exhibits exceptional solubility, with water solubility reaching 259 g/L [4]. This high aqueous solubility results from extensive hydrogen bonding between the amino group and water molecules, as well as dipole-dipole interactions involving the carbonyl function.

Table 2: Solubility Profile of 4-Aminobutanal in Various Solvents

Solvent TypeSolubilityPolarity ClassificationInteraction Type
WaterVery high (259 g/L)Polar proticHydrogen bonding, dipole-dipole
MethanolHighPolar proticHydrogen bonding, dipole-dipole
EthanolHighPolar proticHydrogen bonding, dipole-dipole
AcetonitrileModerate (slightly soluble)Polar aproticDipole-dipole interactions
ChloroformLow (sparingly soluble)NonpolarWeak van der Waals forces
n-HexaneVery lowNonpolarWeak van der Waals forces
TolueneLowNonpolarWeak van der Waals forces
Diethyl etherModerateModerately polarDipole-induced dipole
DMSOHighPolar aproticStrong dipole-dipole, hydrogen bonding

The solubility pattern demonstrates that polar protic solvents such as methanol and ethanol provide excellent solvation through hydrogen bonding networks [5]. In contrast, polar aprotic solvents like acetonitrile and DMSO show moderate to high solubility through dipole-dipole interactions and, in the case of DMSO, additional hydrogen bonding with the amino group [5].

Nonpolar solvents including n-hexane, toluene, and chloroform exhibit poor solvation capabilities for 4-aminobutanal [5]. The low solubility in these media results from the inability of nonpolar solvents to stabilize the polar functional groups through appropriate intermolecular interactions. This solubility profile is consistent with the "like dissolves like" principle, where polar solutes preferentially dissolve in polar solvents [6].

Spectroscopic Characterization

NMR Spectral Signatures (¹H, ¹³C)

¹H NMR spectroscopy of 4-aminobutanal reveals characteristic signals that enable unambiguous structural identification. The aldehyde proton appears as a distinctive signal around 9.7 ppm, consistent with the deshielding effect of the carbonyl oxygen [7] [8]. This downfield chemical shift is typical for aliphatic aldehydes and serves as a diagnostic peak for confirming the presence of the formyl group.

The amino group protons typically appear in the 1-3 ppm region, though their exact chemical shift and multiplicity can vary depending on solution conditions, concentration, and hydrogen bonding interactions [7]. In deuterated solvents, these signals may be exchangeable, providing additional structural confirmation. The methylene protons of the four-carbon chain appear as complex multiplets in the aliphatic region (1.5-3.0 ppm), with the α-methylene protons (adjacent to the amino group) appearing further downfield due to the electron-withdrawing effect of nitrogen.

¹³C NMR spectroscopy provides complementary structural information, with the carbonyl carbon appearing around 200 ppm, characteristic of aldehyde functional groups [7] [8]. The aliphatic carbon atoms appear in the 20-60 ppm range, with specific chemical shifts dependent on their proximity to the electronegative nitrogen and oxygen atoms. The α-carbon adjacent to the amino group typically appears around 40-45 ppm, while the β and γ carbons appear at progressively higher field positions.

Table 3: Spectroscopic Characterization Data for 4-Aminobutanal

Spectroscopic MethodCharacteristic Features/ValuesFunctional Group Assignment
¹H NMRAldehyde proton appears around 9.7 ppm; amino protons around 1-3 ppm regionAldehyde -CHO, Primary amine -NH₂
¹³C NMRCarbonyl carbon around 200 ppm; aliphatic carbons in 20-60 ppm rangeCarbonyl carbon, Aliphatic chain carbons
IR Spectroscopy - Aldehyde C=O stretch1680-1750 cm⁻¹ (strong absorption)Aldehyde carbonyl group
IR Spectroscopy - Primary amine N-H stretch (symmetric)3300-3500 cm⁻¹Primary amine symmetric stretch
IR Spectroscopy - Primary amine N-H stretch (asymmetric)3400-3500 cm⁻¹Primary amine asymmetric stretch
IR Spectroscopy - C-H stretch2800-3000 cm⁻¹Aliphatic C-H bonds
IR Spectroscopy - N-H bending1600-1650 cm⁻¹Primary amine scissoring
UV-Vis absorptionAbsorption maximum around 260-280 nmn→π* transition of carbonyl
Mass Spectrometry (molecular ion)m/z = 87 (molecular ion peak)Molecular ion fragmentation

IR Absorption Bands and Functional Group Analysis

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence and nature of functional groups in 4-aminobutanal. The aldehyde carbonyl stretch appears as a strong absorption band in the 1680-1750 cm⁻¹ region [9] [10]. This band is typically intense due to the large dipole moment change associated with C=O stretching vibrations and serves as a primary diagnostic feature for aldehyde identification.

Primary amine N-H stretching vibrations manifest as two distinct bands corresponding to symmetric and asymmetric stretching modes. The symmetric stretch typically appears around 3300-3500 cm⁻¹, while the asymmetric stretch occurs at slightly higher frequencies (3400-3500 cm⁻¹) [9] [10]. The exact position and intensity of these bands can be influenced by hydrogen bonding interactions and solution conditions.

Aliphatic C-H stretching absorptions appear in the 2800-3000 cm⁻¹ region, representing the various methylene groups in the four-carbon chain [9]. Additional characteristic bands include N-H bending vibrations around 1600-1650 cm⁻¹, which correspond to the scissoring motion of the primary amino group [9]. These spectroscopic signatures collectively provide a comprehensive fingerprint for 4-aminobutanal identification and purity assessment.

Kinetic Stability and Degradation Pathways

Aldehyde Group Reactivity in Aqueous Media

The aldehyde functional group in 4-aminobutanal exhibits significant reactivity in aqueous environments, undergoing multiple competing reactions that affect its stability and storage characteristics. In aqueous solution, 4-aminobutanal readily forms geminal diol (hydrate) structures through nucleophilic addition of water to the carbonyl carbon [11] [12]. This hydration reaction proceeds rapidly and establishes a dynamic equilibrium between the free aldehyde and its hydrated form, with the equilibrium position depending on concentration, pH, and temperature conditions.

Table 4: Reactivity Profile and Stability Characteristics of 4-Aminobutanal

Reaction Type/ConditionReactivity/OutcomeKinetic/Thermodynamic Notes
Aqueous hydrationForms gem-diol hydrate in equilibriumEquilibrium favors carbonyl form in dilute aqueous solution
Oxidation to GABAReadily oxidized by NAD⁺-dependent dehydrogenasesEnzymatic conversion with high efficiency (Km values in μM range)
Reduction to amino alcoholReduces to 4-amino-1-butanol with hydride reagentsReduction proceeds readily with NaBH₄ or LiAlH₄
Aldol condensationSelf-condensation under basic conditionsRequires basic catalyst; proceeds via enolate intermediate
Schiff base formationForms imines with primary aminesReversible reaction; water sensitive
Polymerization tendencyProne to polymerization, especially in concentrated solutionsAnionic mechanism predominates; isotactic polymer formation
Storage stability (room temperature)Unstable, prone to degradationHalf-life decreases with temperature and concentration
Storage stability (refrigerated)More stable, but still limited shelf lifeExtended storage requires inert atmosphere
pH stability rangeMost stable at pH 6-7Acidic/basic conditions accelerate decomposition
Cyclization reactionCan cyclize to form 1-pyrroline derivativesSpontaneous cyclization in aqueous media

The compound undergoes enzymatic oxidation to 4-aminobutanoic acid (GABA) through the action of NAD⁺-dependent aminoaldehyde dehydrogenases [13] [14]. This biotransformation represents a major metabolic pathway for 4-aminobutanal disposal in biological systems, with enzyme kinetics showing high efficiency (Km values in the micromolar range). The oxidation proceeds through a tetrahedral intermediate and involves hydride transfer to the NAD⁺ cofactor.

Under basic conditions, 4-aminobutanal can undergo aldol condensation reactions, leading to the formation of higher molecular weight condensation products [15]. This reaction proceeds through enolate formation at the α-carbon position, followed by nucleophilic attack on another aldehyde molecule. The aldol products can further dehydrate to form α,β-unsaturated aldehydes, contributing to solution instability.

Another significant degradation pathway involves spontaneous cyclization to form 1-pyrroline derivatives [13] [16]. This intramolecular cyclization reaction occurs when the amino group attacks the carbonyl carbon, forming a five-membered ring structure. The cyclization is favored in aqueous media and represents an equilibrium process that can significantly affect the apparent concentration of free 4-aminobutanal in solution.

Polymerization Tendencies and Inhibition Strategies

4-Aminobutanal demonstrates significant polymerization tendencies under various conditions, particularly in concentrated solutions or when exposed to initiating species [17] [18]. The polymerization primarily proceeds through anionic mechanisms, where nucleophilic species attack the electrophilic carbonyl carbon, leading to chain propagation. The resulting polymers typically exhibit isotactic configurations with crystalline properties, though their thermal stability remains limited.

The polymerization kinetics are influenced by several factors including temperature, concentration, pH, and the presence of initiating nucleophiles [18]. At elevated temperatures, the rate of polymerization increases significantly, leading to rapid formation of oligomeric and polymeric products. Chain transfer reactions to monomer limit the achievable molecular weight, with reported chain transfer constants (ktr/kp) around 0.0036 [18].

Storage stability can be enhanced through several inhibition strategies. Maintaining low temperatures (below 4°C) significantly reduces polymerization rates and extends storage life [19]. The addition of stabilizing agents such as molecular sieves or antioxidants like butylated hydroxytoluene (BHT) can effectively inhibit free radical polymerization pathways [20]. Inert atmosphere storage (nitrogen or argon) prevents oxidative degradation and associated polymerization initiation .

pH control represents another critical factor in polymerization inhibition. Maintaining solution pH in the range of 6-7 minimizes both acid-catalyzed and base-catalyzed polymerization pathways . Acidic conditions can protonate the amino group, reducing its nucleophilicity, while strongly basic conditions promote enolate formation and subsequent condensation reactions.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Solid

XLogP3

-0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

87.068413911 g/mol

Monoisotopic Mass

87.068413911 g/mol

Heavy Atom Count

6

Appearance

Liquid

UNII

VTX8N8R7G2

Other CAS

4390-05-0

Wikipedia

4-aminobutanal

Dates

Last modified: 08-15-2023

Genomic organisation, activity and distribution analysis of the microbial putrescine oxidase degradation pathway

Alexander Foster, Nicole Barnes, Robert Speight, Mark A Keane
PMID: 23906496   DOI: 10.1016/j.syapm.2013.06.008

Abstract

The catalytic action of putrescine specific amine oxidases acting in tandem with 4-aminobutyraldehyde dehydrogenase is explored as a degradative pathway in Rhodococcus opacus. By limiting the nitrogen source, increased catalytic activity was induced leading to a coordinated response in the oxidative deamination of putrescine to 4-aminobutyraldehyde and subsequent dehydrogenation to 4-aminobutyrate. Isolating the dehydrogenase by ion exchange chromatography and gel filtration revealed that the enzyme acts principally on linear aliphatic aldehydes possessing an amino moiety. Michaelis-Menten kinetic analysis delivered a Michaelis constant (K(M)=0.014 mM) and maximum rate (Vmax=11.2 μmol/min/mg) for the conversion of 4-aminobutyraldehyde to 4-aminobutyrate. The dehydrogenase identified by MALDI-TOF mass spectrometric analysis (E value=0.031, 23% coverage) belongs to a functionally related genomic cluster that includes the amine oxidase, suggesting their association in a directed cell response. Key regulatory, stress and transport encoding genes have been identified, along with candidate dehydrogenases and transaminases for the further conversion of 4-aminobutyrate to succinate. Genomic analysis has revealed highly similar metabolic gene clustering among members of Actinobacteria, providing insight into putrescine degradation notably among Micrococcaceae, Rhodococci and Corynebacterium by a pathway that was previously uncharacterised in bacteria.


Dissecting substrate specificity of two rice BADH isoforms: Enzyme kinetics, docking and molecular dynamics simulation studies

Kultida Jiamsomboon, Witcha Treesuwan, Nonlawat Boonyalai
PMID: 22534193   DOI: 10.1016/j.biochi.2012.04.009

Abstract

Fragrance rice (Oryza sativa) contains two isoforms of BADH, named OsBADH1 and OsBADH2. OsBADH1 is implicated in acetaldehyde oxidation in rice plant peroxisomes, while the non-functional OsBADH2 is believed to be involved in the accumulation of 2-acetyl-1-pyrroline, the major compound of aroma in fragrance rice. In the present study, site-directed mutagenesis, molecular docking and molecular dynamics simulation studies were used to investigate the substrate specificity towards Bet-ald and GAB-ald. Consistent with our previous study, kinetics data indicated that the enzymes catalyze the oxidation of GAB-ald more efficiently than Bet-ald and the OsBADH1 W172F and OsBADH2 W170F mutants displayed a higher catalytic efficiency towards GAB-ald. Molecular docking analysis and molecular dynamics simulations for the first time provided models for aldehyde substrate-bound complexes of OsBADHs. The amino acid residues, E262, L263, C296 and W461 of OsBADH1 and E260, L261, C294 and W459 of OsBADH2 located within 5 Å of the OsBADH active site mainly interacted with GAB-ald forming strong hydrogen bonds in both OsBADH isoforms. Residues W163, N164, Q294, C296 and F397 of OsBADH1-Bet-ald and Y163, M167, W170, E260, S295 and C453 of OsBADH2-Bet-ald formed the main interaction sites while E260 showed an interaction energy of -14.21 kcal/mol. Unconserved A290 in OsBADH1 and W288 in OsBADH2 appeared to be important for substrate recognition similar to that observed in PsAMADHs. Overall, the results here help to explain how two homologous rice BADHs recognize the aldehyde substrate differently, a key property to their biological role.


Radiochemical assay of diamine oxidase

R J Storer, A Ferrante
PMID: 9463822   DOI: 10.1385/0-89603-448-8:91

Abstract




ISOLATION AND PROPERTIES OF A PUTRESCINE-DEGRADING MUTANT OF ESCHERICHIA COLI

K H KIM
PMID: 14058959   DOI: 10.1128/jb.86.2.320-323.1963

Abstract

Kim, Ki-han (Wayne State University, Detroit, Mich.). Isolation and properties of a putrescine-degrading mutant of Escherichia coli. J. Bacteriol. 86:320-323. 1963.-A mutant was isolated from Escherchia coli B which can grow on putrescine as the sole source of carbon and nitrogen. This mutant contains a constitutive putrescine alpha-ketoglutarate transaminase and can be induced for the enzymes responsible for the conversion of gamma-aminobutyraldehyde to succinate. The intracellular putrescine of this mutant could be nearly quantitatively removed by nitrogen starvation. This removal of intracellular putrescine did not damage the reproduction of T(2) in these cells.


Fragrance in

Vacha Bhatt, Vitthal T Barvkar, Agnelo Furtado, Robert J Henry, Altafhusain Nadaf
PMID: 34203477   DOI: 10.3390/ijms22136968

Abstract

Roxb. accumulates the highest concentration of the major basmati aroma volatile 2-acetyl-1-pyrroline (2AP) in the plant kingdom. The expression of 2AP is correlated with the presence of a nonfunctional betaine aldehyde dehydrogenase 2
in aromatic rice and other plant species. In the present study, a full-length
sequence was reconstructed from the transcriptome data of leaf tissue from
seedlings. Based on this sequence, a 1509 bp coding sequence was defined that encoded a 54 kD PaBADH2protein. This revealed the presence of a full-length BADH2 protein in
. Moreover, quantitative real-time PCR analysis, combined with BADH2 enzyme activity, confirmed the expression and functionality of the PaBADH2 protein. To understand the apparent structural variation, docking analysis was carried out in which protein showed a good affinity with both betaine aldehyde (BAD) and γ-aminobutyraldehyde (GAB-ald) as substrates. Overall, the analysis showed the presence of a functional
, along with substantial 2AP synthesis (4.38 ppm). Therefore, we conclude that unlike all other plants studied to date, 2AP biosynthesis in
is not due to the inactivation of
.


Aldehyde dehydrogenase from rat intestinal mucosa: purification and characterization of an isozyme with high affinity for gamma-aminobutyraldehyde

G Testore, C Cravanzola, S Bedino
PMID: 10467734   DOI: 10.1016/s1357-2725(99)00026-6

Abstract

In rat adrenal gland and gastric mucosa putrescine is efficiently oxidized to GABA via gamma-aminobutyraldehyde (ABAL) by action of diamine oxidase and aldehyde dehydrogenase. Having turned our attention on the rat intestinal mucosa, where putrescine uptake and diamine oxidase are active, we have purified and characterized an aldehyde dehydrogenase optimally active on gamma-aminobutyraldehyde. A dimer with a subunit molecular weight of 52,000, the native enzyme binds ABAL and NAD+ with high affinity: at pH 7.4, Km values are equal to 18 and 14 microM, respectively. Affinity for betaine aldehyde is much lower (Km = 285 microM), but the efficiency is equally good, thanks to a high value of V. Unaffected by disulfiram and Mg2+, the enzyme is activated by high NAD+ concentrations (Vnn = 1.6 x Vn) and is competitively inhibited by NADH. According to the best fitting model, the dimeric enzyme only binds one NADH and the mixed complex enzyme-NAD(+)-NADH is inactive. The increase of activity promoted by NAD+ can therefore be ascribed to an allosteric effect, rather than to the activation of a second reaction center. Highly stable at pH 6.8 in the presence of dithiothreitol and high phosphate concentrations, ABALDH is inactivated by ion-exchange resins and by cationic buffers. Our results show that the enzyme can be effectively involved in the metabolism of biogenic amines and, with a K(m) for ABAL lower than 20 microM, in the synthesis of GABA.


Purification and characterization of aminobutyraldehyde dehydrogenase from Arthrobacter Sp. TMP-1

Kojiro Tanaka Dagger, Ryohsuke Nakai, Kikuo Sen, Eiichi Shimizu, Den'ei Karasawa, Takamitsu Yorifuji
PMID: 12186751   DOI: 10.1080/1025814021000000916

Abstract

Aminobutyraldehyde dehydrogenase was purified to essentially homogeneity from putrescine-grown cells of Arthrobacter sp. TMP-1. The molecular weights of the enzyme and its subunit were 201,000 and 51,000, respectively, suggesting that the enzyme is a tetramer of identical subunits. The apparent Michaelis constants (K(m)) for 4-aminobutyraldehyde, 3-aminopropionaldehyde and 4-guanidinobutyraldehyde were approximately 65, 150, and 85 microM, respectively. Linear fatty aldehydes also tested were less active as a substrate, while the tested succinate-semialdehyde and branched fatty aldehydes were inert. The enzyme utilized both NAD(+) and NADP(+) as coenzymes. The optimum pH was 8.0. The enzyme lost 64% of its activity when held at 40 degrees C for 10 min.


L-ornithine decarboxylase from Hafnia alvei has a novel L-ornithine oxidase activity

K Sakai, Y Miyasako, H Nagatomo, H Watanabe, M Wakayama, M Moriguchi
PMID: 9443811   DOI: 10.1093/oxfordjournals.jbchem.a021858

Abstract

A novel activity producing gamma-aminobutyric acid (GABA) from L-ornithine in the presence of NAD(P)+ was found in the crude extract of L-ornithine-induced Hafnia alvei, in addition to L-ornithine decarboxylase (ODC) activity. The reaction system for the former activity consisted of two enzymes, L-ornithine oxidase (decarboxylating, OOD) and gamma-aminobutyraldehyde (GABL) dehydrogenase (GDH). OOD catalyzed the conversion of L-ornithine into GABL, CO2, NH3, and H2O2 in the presence of O2, and GDH dehydrogenated GABL to GABA in the presence of NAD(P)+. OOD, purified to homogeneity, had a high ODC activity and the activity ratio of ODC to OOD was almost constant throughout the purification (ODC/ OOD=160:1). The molecular mass of the OOD was about 230 kDa, probably consisting of three identical subunits of a 77 kDa peptide, and OOD had an absorption maximum at 420 nm as well as at 278 nm, the specific absorption for an enzyme containing pyridoxal phosphate (PLP). The content of PLP was estimated at about 1 mol per subunit. OOD was specific to L-ornithine, and other L-amino acids and polyamines including putrescine were inert. The enzyme was activated by PLP, but not by pyridoxamine 5'-phosphate, FAD, FMN, or pyrroloquinoline quinone, and it was inactivated by hydrazine, semicarbazide, and hydroxylamine. The holoenzyme can be resolved to the apoenzyme by incubation with hydroxylamine, and reconstituted with PLP. These properties of OOD were almost the same as those of ODC separately purified to homogeneity from H. alvei. Zn2+ and Cu2+, butanedione, and sodium borohydride inhibited both OOD and ODC in a similar manner. The OOD reaction required O2 and only the ODC reaction proceeded under anaerobic conditions. The substitution of air for oxygen in the reaction vessel and the addition of catalase-H2O, enhanced only the OOD reaction, resulting in an increase of the ratio of OOD/ODC to 1:30 and 1:4.1, respectively. These results suggested that OOD and ODC are identical and that the former is a side reaction of the latter in the presence of O2.


Biochemical and enzymatic study of rice BADH wild-type and mutants: an insight into fragrance in rice

Ratree Wongpanya, Nonlawat Boonyalai, Napaporn Thammachuchourat, Natharinee Horata, Siwaret Arikit, Khin Myo Myint, Apichart Vanavichit, Kiattawee Choowongkomon
PMID: 21959793   DOI: 10.1007/s10930-011-9358-5

Abstract

Betaine aldehyde dehydrogenase 2 (BADH2) is believed to be involved in the accumulation of 2-acetyl-1-pyrroline (2AP), one of the major aromatic compounds in fragrant rice. The enzyme can oxidize ω-aminoaldehydes to the corresponding ω-amino acids. This study was carried out to investigate the function of wild-type BADHs and four BADH2 mutants: BADH2_Y420, containing a Y420 insertion similar to BADH2.8 in Myanmar fragrance rice, BADH2_C294A, BADH2_E260A and BADH2_N162A, consisting of a single catalytic-residue mutation. Our results showed that the BADH2_Y420 mutant exhibited less catalytic efficiency towards γ-aminobutyraldehyde but greater efficiency towards betaine aldehyde than wild-type. We hypothesized that this point mutation may account for the accumulation of γ-aminobutyraldehyde/Δ(1)-pyrroline prior to conversion to 2AP, generating fragrance in Myanmar rice. In addition, the three catalytic-residue mutants confirmed that residues C294, E260 and N162 were involved in the catalytic activity of BADH2 similar to those of other BADHs.


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